![molecular formula C19H19NO3S B11831914 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11831914.png)
3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[310]hexane-1-carbaldehyde is a complex organic compound that features a bicyclic structure with a sulfonyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the intramolecular cyclopropanation of alkenes with aldehydes using a Cu(I)/secondary amine cooperative catalyst . This method allows for the efficient construction of the bicyclic skeleton with high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid.
Reduction: 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis due to its unique bicyclic structure.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism of action of 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity to target proteins or enzymes .
類似化合物との比較
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but may have different functional groups.
Sulfonyl-containing compounds: Compounds with sulfonyl groups that exhibit similar reactivity patterns.
Uniqueness
3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is unique due to the combination of its bicyclic structure, sulfonyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research .
特性
分子式 |
C19H19NO3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
3-(4-methylphenyl)sulfonyl-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde |
InChI |
InChI=1S/C19H19NO3S/c1-14-7-9-16(10-8-14)24(22,23)20-11-17-18(19(17,12-20)13-21)15-5-3-2-4-6-15/h2-10,13,17-18H,11-12H2,1H3 |
InChIキー |
HVIJWZKZXBCYCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C3(C2)C=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


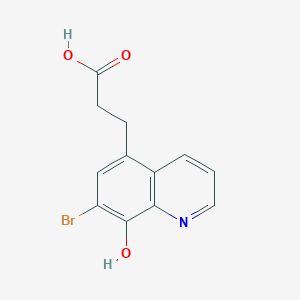

![8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine](/img/structure/B11831848.png)
![(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)
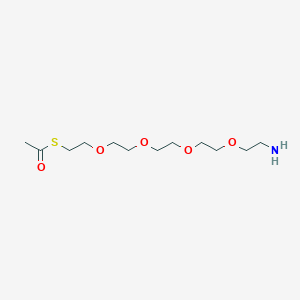
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
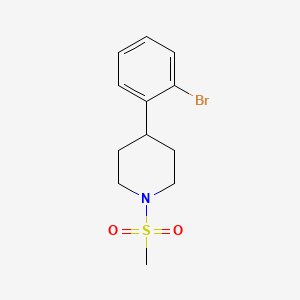
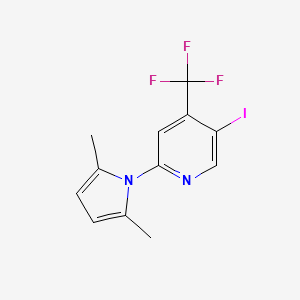
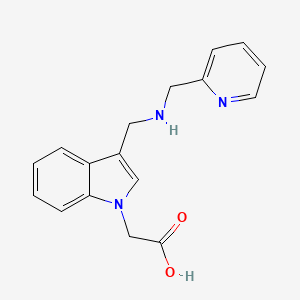


![5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-](/img/structure/B11831913.png)
![(1r,4r)-4-((1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)cyclohexanol](/img/structure/B11831915.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B11831920.png)
